1-[1-[(2-aminopyridin-4-yl)methyl]indol-4-yl]-3-(5-bromo-2-methoxyphenyl)urea;hydrochloride
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Overview
Description
1-[1-[(2-aminopyridin-4-yl)methyl]indol-4-yl]-3-(5-bromo-2-methoxyphenyl)urea;hydrochloride is a compound with significant potential in various scientific fields. It is known for its complex structure, which includes an indole nucleus, a pyridine ring, and a urea linkage. This compound is often studied for its biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-[(2-aminopyridin-4-yl)methyl]indol-4-yl]-3-(5-bromo-2-methoxyphenyl)urea;hydrochloride typically involves multiple steps. The process begins with the preparation of the indole and pyridine intermediates, followed by their coupling through a urea linkage. Common reagents used in these reactions include bromine, methoxybenzene, and various catalysts to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor the reaction progress and confirm the structure of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[1-[(2-aminopyridin-4-yl)methyl]indol-4-yl]-3-(5-bromo-2-methoxyphenyl)urea;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the indole or pyridine rings.
Reduction: Used to reduce any nitro groups present in the intermediates.
Substitution: Halogen substitution reactions are common, especially involving the bromine atom.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine. Reaction conditions often involve controlled temperatures and pH to ensure selective reactions .
Major Products
The major products formed from these reactions include various substituted indole and pyridine derivatives, which can be further modified to enhance their biological activity .
Scientific Research Applications
1-[1-[(2-aminopyridin-4-yl)methyl]indol-4-yl]-3-(5-bromo-2-methoxyphenyl)urea;hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic applications, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as protein tyrosine kinases. It binds to these enzymes, inhibiting their activity and thereby affecting various cellular pathways. This inhibition can lead to the suppression of cancer cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
- 1-[1-[(2-aminopyridin-4-yl)methyl]indol-4-yl]-3-(5-chloro-2-methoxyphenyl)urea
- 1-[1-[(2-aminopyridin-4-yl)methyl]indol-4-yl]-3-(5-fluoro-2-methoxyphenyl)urea
Uniqueness
The uniqueness of 1-[1-[(2-aminopyridin-4-yl)methyl]indol-4-yl]-3-(5-bromo-2-methoxyphenyl)urea;hydrochloride lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs .
Properties
CAS No. |
1441001-34-8 |
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Molecular Formula |
C22H21BrClN5O2 |
Molecular Weight |
502.8 g/mol |
IUPAC Name |
1-[1-[(2-aminopyridin-4-yl)methyl]indol-4-yl]-3-(5-bromo-2-methoxyphenyl)urea;hydrochloride |
InChI |
InChI=1S/C22H20BrN5O2.ClH/c1-30-20-6-5-15(23)12-18(20)27-22(29)26-17-3-2-4-19-16(17)8-10-28(19)13-14-7-9-25-21(24)11-14;/h2-12H,13H2,1H3,(H2,24,25)(H2,26,27,29);1H |
InChI Key |
WWUKDILHPZKGIL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)NC(=O)NC2=C3C=CN(C3=CC=C2)CC4=CC(=NC=C4)N.Cl |
Origin of Product |
United States |
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